
1,8-Naphthalicanhydride-4-boronicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Naphthalicanhydride-4-boronicacid is an organic compound with the molecular formula C12H7BO5 It is a derivative of naphthalene, featuring both an anhydride and a boronic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,8-Naphthalicanhydride-4-boronicacid can be synthesized through several methods. One common approach involves the reaction of 1,8-naphthalic anhydride with a boronic acid derivative under specific conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent oxidation. The reaction conditions often include elevated temperatures and the use of solvents like toluene or dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
1,8-Naphthalicanhydride-4-boronicacid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the anhydride group to a corresponding diol.
Substitution: The boronic acid group can participate in substitution reactions, such as Suzuki coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthalic acid derivatives, while reduction can produce diols. Substitution reactions can result in a wide range of products, including biaryl compounds .
Applications De Recherche Scientifique
1,8-Naphthalicanhydride-4-boronicacid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Mécanisme D'action
The mechanism of action of 1,8-naphthalicanhydride-4-boronicacid and its derivatives involves several pathways:
DNA Intercalation: The compound can intercalate into DNA, disrupting its structure and function, which is a key mechanism in its anticancer activity.
Fluorescence: The photophysical properties of the compound allow it to act as a fluorescent probe, making it useful in imaging applications.
Electronic Properties: In electronic applications, the compound’s ability to transport electrons and block holes is exploited in the design of OLEDs and other devices.
Comparaison Avec Des Composés Similaires
1,8-Naphthalicanhydride-4-boronicacid can be compared with other similar compounds, such as:
1,8-Naphthalic Anhydride: Lacks the boronic acid group, making it less versatile in coupling reactions.
4-Boronic Acid Derivatives: These compounds do not have the naphthalic anhydride structure, limiting their applications in certain fields.
1,8-Naphthalimide Derivatives: These compounds share some photophysical properties but differ in their chemical reactivity and applications.
The uniqueness of this compound lies in its combination of anhydride and boronic acid functionalities, which provide a versatile platform for various chemical reactions and applications.
Propriétés
Formule moléculaire |
C12H7BO5 |
|---|---|
Poids moléculaire |
241.99 g/mol |
Nom IUPAC |
(2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaen-8-yl)boronic acid |
InChI |
InChI=1S/C12H7BO5/c14-11-7-3-1-2-6-9(13(16)17)5-4-8(10(6)7)12(15)18-11/h1-5,16-17H |
Clé InChI |
ZTDWCPVVNVPZNU-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C2C=CC=C3C2=C(C=C1)C(=O)OC3=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


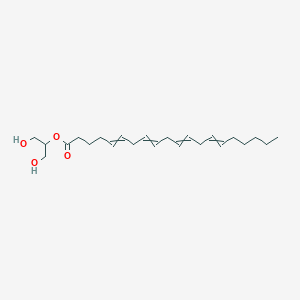
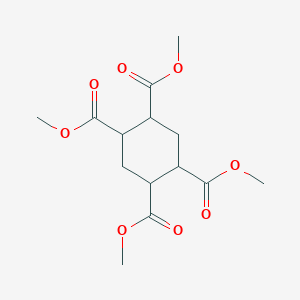


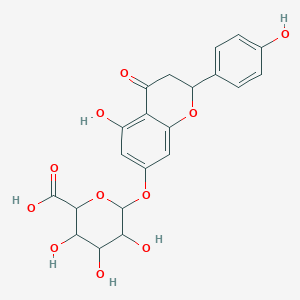
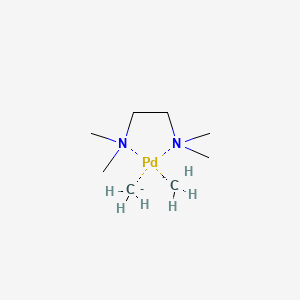
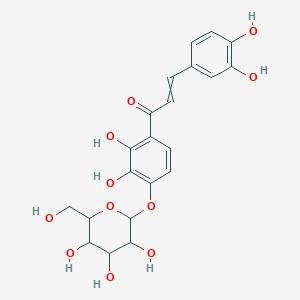
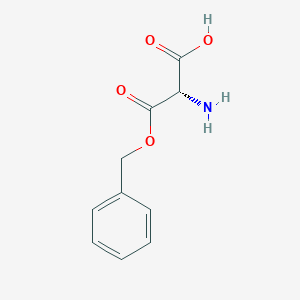

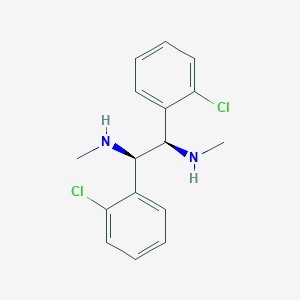
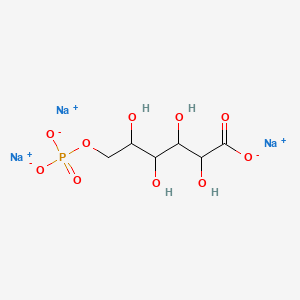
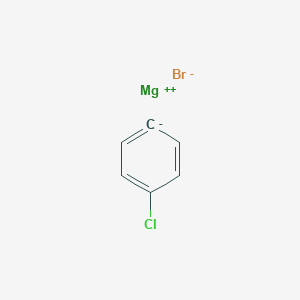
![3-[1-(4-Methylphenyl)sulfonylimidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B15286832.png)
![5,9,14-trimethyl-4,12-dioxatricyclo[9.3.0.03,5]tetradeca-1(11),8,13-trien-2-one](/img/structure/B15286846.png)
